N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

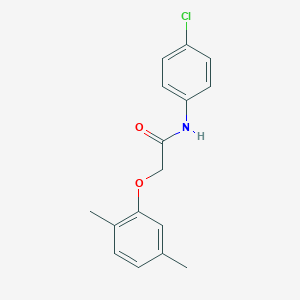

N-(4-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide (Molecular Formula: C₁₆H₁₆ClNO₂) is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to the acetamide nitrogen and a 2,5-dimethylphenoxy moiety linked via an ether-oxygen bridge (Figure 1). Its structural features include:

- 2,5-Dimethylphenoxy group: Contributes steric bulk and modulates electronic properties .

- Acetamide backbone: Facilitates hydrogen bonding and interaction with biological targets .

Predicted physicochemical properties include a pKa of 11.86 (indicating moderate acidity) and a density of 1.465 g/cm³ . The compound’s applications are hypothesized to align with pesticidal or herbicidal activity, based on structural analogs in the literature .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-3-4-12(2)15(9-11)20-10-16(19)18-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQDKFXTFZWBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315713-16-7 | |

| Record name | N-(4-CHLOROPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2,5-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide as an anticonvulsant agent. Research has focused on its derivatives, which have shown promising results in various animal models for epilepsy.

Key Findings:

- Synthesis and Evaluation : Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity. The compounds underwent rigorous testing using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

- Activity Profile : Among the tested compounds, certain derivatives displayed significant protective effects against seizures, indicating that structural modifications can enhance their efficacy. For instance, one derivative showed a protective index (TD50/ED50) greater than 9.56, suggesting a favorable safety profile compared to standard antiepileptic drugs like phenytoin .

| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Bone Health Applications

This compound has also been investigated for its role in bone health, particularly in inhibiting osteoclastogenesis.

Mechanism of Action:

- Inhibition of Osteoclast Formation : The compound has been shown to inhibit osteoclast differentiation and function in vitro by altering the expression of osteoclast-specific genes. This mechanism is critical in preventing bone resorption and promoting bone density .

- In Vivo Efficacy : In vivo studies demonstrated that this compound could prevent ovariectomy-induced bone loss in mice, indicating its potential as a therapeutic agent for osteolytic disorders .

Metabolic Syndrome Treatment

Another promising application of this compound is in the treatment of metabolic syndrome.

Clinical Relevance:

- 11β-HSD1 Inhibition : The compound has been identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cortisol metabolism. Inhibition of this enzyme can lead to reduced cortisol levels and may help manage conditions associated with metabolic syndrome such as obesity and type 2 diabetes .

- Potential Benefits : By targeting metabolic pathways involved in glucose metabolism and fat accumulation, this compound could provide therapeutic benefits for patients suffering from metabolic disorders.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Phenylacetamide Derivatives

N-(4-Bromo-3-Chlorophenyl)-2-(2,5-Dimethylphenoxy)Acetamide (CAS 443736-92-3)

- Molecular Formula: C₁₆H₁₅BrClNO₂ .

- Key Differences : Bromine substitution at the 4-position increases molecular weight (368.65 g/mol) and polarizability compared to the target compound’s chlorine .

- Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

N-(5-Chloro-2-Methylphenyl)-2-(2,5-Dimethylphenoxy)Acetamide (CAS 315713-34-9)

- Molecular Formula: C₁₇H₁₈ClNO₂ .

2-Chloro-N-(4-Fluorophenyl)Acetamide

- Molecular Formula: C₈H₇ClFNO .

- Key Differences: Fluorine’s electronegativity enhances hydrogen-bonding capacity, while the absence of a phenoxy group simplifies the structure. This compound primarily serves as an intermediate in heterocyclic synthesis .

Phenoxyacetamide-Based Agonists and Pesticides

WH7: 2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide

- Role : Synthetic auxin agonist with herbicidal activity .

- Comparison: The triazole ring in WH7 enables additional hydrogen bonding, whereas the target compound’s dimethylphenoxy group may prioritize hydrophobic interactions .

Dimoxystrobin: (E)-2-(Methoxyimino)-N-Methyl-2-[α-(2,5-Xylyloxy)-o-Tolyl]Acetamide

Heterocyclic Acetamide Derivatives

N-(6-Methoxybenzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely parallels methods for N-(substituted phenyl)acetamides, involving acetylation of amines or nucleophilic aromatic substitution .

- Structure-Activity Relationships (SAR): Chlorine vs. Bromine: Bromine increases molecular weight and lipophilicity but may reduce solubility .

Biological Activity

N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group and a dimethylphenoxy moiety linked to an acetamide functional group. Its molecular formula is with a molecular weight of approximately 303.77 g/mol. The structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:

- Enzyme Inhibition : Compounds containing acetamide groups have shown potential in inhibiting various enzymes, which could be crucial for therapeutic applications.

- Receptor Binding : The presence of aromatic rings may facilitate interactions with specific receptors, impacting signaling pathways involved in disease processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. For instance:

- Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity through increased lipophilicity, allowing better membrane penetration.

- Antifungal Properties : Research suggests that derivatives of this compound may also possess antifungal activity, particularly against drug-resistant strains of Candida species.

Anticancer Potential

Emerging studies indicate that this compound may exhibit anticancer properties:

- Cell Viability Reduction : In vitro assays have shown that related compounds can significantly reduce the viability of various cancer cell lines. For example, compounds structurally similar to this acetamide have been reported to decrease cell viability by up to 60% in certain cancer models.

- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and inhibition of proliferative signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Significant activity against E. coli | |

| Antifungal | Effective against C. albicans | |

| Anticancer | Reduced viability in Caco-2 cells |

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. Results indicated potent activity against both Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.